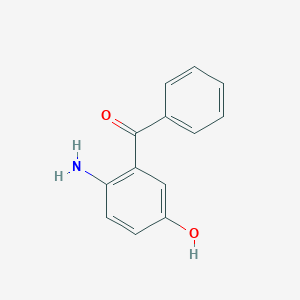

(2-Amino-5-hydroxyphenyl)(phenyl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

(2-amino-5-hydroxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-12-7-6-10(15)8-11(12)13(16)9-4-2-1-3-5-9/h1-8,15H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXHJUBVRXHZQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50490139 | |

| Record name | (2-Amino-5-hydroxyphenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50490139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17562-32-2 | |

| Record name | (2-Amino-5-hydroxyphenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50490139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Amino-5-hydroxyphenyl)(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Benzophenone and its derivatives are a critical class of compounds in medicinal chemistry and materials science. The specific functional group arrangement in (2-Amino-5-hydroxyphenyl)(phenyl)methanone, featuring an amino group ortho to the carbonyl and a hydroxyl group para to the amino group, makes it a versatile precursor for the synthesis of heterocyclic compounds, such as benzodiazepines and other pharmacologically relevant scaffolds. This guide explores the key synthetic strategies that can be employed to obtain this target molecule.

Proposed Synthetic Pathways

Several established organic reactions can be logically extended to the synthesis of (2-Amino-5-hydroxyphenyl)(phenyl)methanone.

Demethylation of 2-Amino-5-methoxybenzophenone

A promising and documented route for the synthesis of the target compound is the demethylation of the corresponding methoxy derivative. This method has been reported to yield (2-Amino-5-hydroxyphenyl)(phenyl)methanone in high yield.

Reaction Scheme:

Figure 1. Demethylation of 2-amino-5-methoxybenzophenone.

Experimental Protocol (General Procedure):

A detailed experimental protocol for this specific reaction is not available in the public domain. However, based on a literature precedent for this transformation which reported an 85% yield, the following general procedure can be proposed[1]:

-

Reaction Setup: 2-amino-5-methoxybenzophenone is dissolved in an excess of 48% aqueous hydrobromic acid.

-

Heating: The reaction mixture is heated to reflux and maintained at this temperature for approximately 8 hours.

-

Work-up: After cooling, the reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.

-

Purification: The crude solid is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the final product.

Table 1: Quantitative Data for the Demethylation of 2-Amino-5-methoxybenzophenone

| Parameter | Value | Reference |

| Yield | 85% | [1] |

| Reagent | 48% Hydrobromic Acid | [1] |

| Reaction Time | 8 hours | [1] |

| Reaction Condition | Reflux | [1] |

Fries Rearrangement of 4-Aminophenyl Benzoate

The Fries rearrangement is a classic method for the synthesis of hydroxyaryl ketones from phenolic esters.[2] This reaction is catalyzed by Lewis acids, and the regioselectivity (ortho vs. para) can often be controlled by temperature.[2] For the synthesis of (2-Amino-5-hydroxyphenyl)(phenyl)methanone, the starting material would be 4-aminophenyl benzoate. The desired product is the ortho-acylated product. Generally, higher temperatures favor the formation of the ortho isomer in the Fries rearrangement.

Reaction Scheme:

Figure 2. Fries Rearrangement of 4-aminophenyl benzoate.

Experimental Protocol (General Procedure):

While a specific protocol for this reaction is not available, a general procedure for a Lewis acid-catalyzed Fries rearrangement is as follows:

-

Reaction Setup: Anhydrous aluminum chloride (or another suitable Lewis acid) is suspended in an inert solvent (e.g., nitrobenzene or carbon disulfide).

-

Addition of Reactant: 4-Aminophenyl benzoate is added portion-wise to the stirred suspension at a controlled temperature.

-

Heating: The reaction mixture is heated to a temperature that favors ortho-acylation (typically in the range of 100-160 °C) and stirred for several hours.

-

Work-up: The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The product is then extracted with an organic solvent.

-

Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or recrystallization.

Friedel-Crafts Acylation of 4-Aminophenol

Direct Friedel-Crafts acylation of 4-aminophenol with benzoyl chloride is another potential route. However, this reaction can be challenging due to the presence of the amino group, which can coordinate with the Lewis acid catalyst, deactivating it. Protection of the amino group may be necessary to achieve good yields.

Reaction Scheme (with protected amine):

Figure 3. Workflow for Friedel-Crafts Acylation of 4-Aminophenol.

Experimental Protocol (General, for protected amine):

-

Protection: The amino group of 4-aminophenol is protected using a suitable protecting group (e.g., as an acetamide).

-

Acylation: The protected 4-aminophenol is subjected to Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst.

-

Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic or basic hydrolysis) to yield the final product.

-

Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Characterization Data (Predicted)

As no comprehensive characterization data for (2-Amino-5-hydroxyphenyl)(phenyl)methanone could be located in the searched literature, the following table presents predicted data based on the analysis of structurally similar compounds. This data should be confirmed by experimental analysis upon synthesis.

Table 2: Predicted Physicochemical and Spectroscopic Data

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₃H₁₁NO₂ | - |

| Molecular Weight | 213.23 g/mol | - |

| Appearance | Yellow crystalline solid | Based on related aminobenzophenones. |

| Melting Point | 170-180 °C | Based on related hydroxy- and aminobenzophenones. |

| ¹H NMR | Aromatic protons (7-8 ppm), Amine protons (~5-6 ppm, broad), Hydroxyl proton (~9-10 ppm, broad) | Chemical shifts are approximate and solvent-dependent. |

| ¹³C NMR | Carbonyl carbon (~195-200 ppm), Aromatic carbons (110-160 ppm) | - |

| IR (cm⁻¹) | 3400-3200 (N-H, O-H stretching), ~1630 (C=O stretching), 1600-1450 (C=C aromatic stretching) | - |

| Mass Spec (m/z) | 213 (M⁺) | Expected molecular ion peak. |

Conclusion

The synthesis of (2-Amino-5-hydroxyphenyl)(phenyl)methanone can likely be achieved through several established synthetic methodologies. The most promising route appears to be the demethylation of 2-amino-5-methoxybenzophenone, for which a high yield has been reported. Alternative strategies, including the Fries rearrangement and Friedel-Crafts acylation, offer plausible, albeit potentially less direct, pathways. This technical guide provides a foundational understanding for researchers to develop a robust and efficient synthesis of this valuable chemical intermediate. It is important to note that the experimental procedures outlined are based on general methodologies and will require optimization for this specific target molecule. All synthesized compounds should be thoroughly characterized to confirm their identity and purity.

References

(2-Amino-5-hydroxyphenyl)(phenyl)methanone chemical properties and structure

Chemical Identity and Structure

(2-Amino-5-hydroxyphenyl)(phenyl)methanone, also known as 2-Amino-5-hydroxybenzophenone, is an aromatic ketone containing both an amino and a hydroxyl functional group.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2-Amino-5-hydroxyphenyl)(phenyl)methanone |

| CAS Number | 17562-32-2[1][2][3] |

| Molecular Formula | C₁₃H₁₁NO₂[1] |

| Molecular Weight | 213.23 g/mol [1] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)O)N |

| InChI Key | Information not available |

Physicochemical Properties

Detailed experimental physicochemical data for (2-Amino-5-hydroxyphenyl)(phenyl)methanone is limited. For comparative purposes, properties of structurally similar compounds are presented where available.

Table 2: Physical and Chemical Properties

| Property | Value | Notes |

| Melting Point | Data not available | The related compound (2-Amino-5-chlorophenyl)(phenyl)methanone has a melting point of 96-100 °C. |

| Boiling Point | Data not available | The related compound (2-Amino-5-chlorophenyl)(phenyl)methanone has a boiling point of 207 °C. |

| Solubility | Data not available | Expected to be soluble in organic solvents like ethanol, methanol, and DMSO. |

| pKa | Data not available | The presence of both an acidic phenol and a basic amine suggests amphoteric character. |

| Appearance | Information not available | Many aminobenzophenones are yellow crystalline solids. |

Spectroscopic Data

No specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for (2-Amino-5-hydroxyphenyl)(phenyl)methanone has been identified in the available literature. Characterization of this compound would require experimental analysis.

Experimental Protocols

Synthesis

A documented method for the synthesis of (2-Amino-5-hydroxyphenyl)(phenyl)methanone is the demethylation of 2-amino-5-methoxybenzophenone.[2][4]

Protocol: Demethylation of 2-amino-5-methoxybenzophenone

-

Reactants:

-

2-amino-5-methoxybenzophenone

-

48% Hydrobromic acid

-

-

Procedure:

-

Combine 2-amino-5-methoxybenzophenone with an excess of 48% hydrobromic acid.

-

Heat the mixture to boiling and maintain reflux for 8 hours.

-

After the reaction is complete, cool the mixture and neutralize it carefully to precipitate the product.

-

Isolate the solid product by filtration.

-

Wash the product with water to remove any remaining salts.

-

Dry the purified (2-Amino-5-hydroxyphenyl)(phenyl)methanone.

-

Caption: Synthesis of (2-Amino-5-hydroxyphenyl)(phenyl)methanone.

Analytical Workflow

A general workflow for the analysis and characterization of the synthesized (2-Amino-5-hydroxyphenyl)(phenyl)methanone would involve the following steps.

Caption: General analytical workflow for compound characterization.

Safety and Handling

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Wash hands thoroughly after handling.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only in a well-ventilated area.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If on skin, wash with plenty of soap and water.

-

It is imperative to consult a comprehensive and compound-specific Safety Data Sheet before handling this chemical.

Potential Applications

Derivatives of 2-aminobenzophenone are important intermediates in the synthesis of various pharmaceuticals and heterocyclic compounds. For instance, they are precursors for the synthesis of benzodiazepines, quinolines, and acridones. The specific applications of (2-Amino-5-hydroxyphenyl)(phenyl)methanone would need to be determined through further research.

References

Spectroscopic and Synthetic Profile of 2-Amino-5-hydroxybenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data and synthetic methodologies for 2-Amino-5-hydroxybenzophenone (CAS Number: 17562-32-2). Due to the limited availability of direct experimental spectroscopic data for this specific compound, this guide also presents data for structurally related analogs, 2-Amino-5-nitrobenzophenone and 2-Amino-5-chlorobenzophenone, to serve as a valuable reference for researchers.

Synthesis of 2-Amino-5-hydroxybenzophenone

A documented method for the synthesis of 2-Amino-5-hydroxybenzophenone involves the demethylation of 2-amino-5-methoxybenzophenone.

Experimental Protocol:

The synthesis is achieved by boiling 2-amino-5-methoxybenzophenone with 48% hydrobromic acid for 8 hours. This process yields 2-Amino-5-hydroxybenzophenone with a reported yield of 85%.

Spectroscopic Data

Reference Spectroscopic Data of 2-Amino-5-nitrobenzophenone

¹H NMR (Nuclear Magnetic Resonance) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available |

¹³C NMR (Nuclear Magnetic Resonance) Data

| Chemical Shift (ppm) | Assignment |

| Data not available |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available |

MS (Mass Spectrometry) Data

| m/z | Interpretation |

| Data not available |

Reference Spectroscopic Data of 2-Amino-5-chlorobenzophenone

¹H NMR (Nuclear Magnetic Resonance) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available |

¹³C NMR (Nuclear Magnetic Resonance) Data

| Chemical Shift (ppm) | Assignment |

| Data not available |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available |

MS (Mass Spectrometry) Data

| m/z | Interpretation |

| Data not available |

General Experimental Protocols for Spectroscopic Analysis

The following are general methodologies for obtaining the spectroscopic data presented above. These protocols are broadly applicable for the characterization of organic compounds like 2-Amino-5-hydroxybenzophenone.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

-

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectra are generally acquired using an electron ionization (EI) or electrospray ionization (ESI) source. In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is then measured.

Visualizations

The following diagrams illustrate the synthetic pathway for 2-Amino-5-hydroxybenzophenone and a general workflow for its spectroscopic characterization.

Caption: Synthesis of 2-Amino-5-hydroxybenzophenone.

Caption: Spectroscopic analysis workflow.

In-Depth Technical Guide: Solubility of (2-Amino-5-hydroxyphenyl)(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the chemical compound (2-Amino-5-hydroxyphenyl)(phenyl)methanone, also known as 2-amino-5-hydroxybenzophenone. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a detailed understanding of its predicted solubility based on structurally similar compounds, and outlines a robust experimental protocol for its precise determination.

Introduction

(2-Amino-5-hydroxyphenyl)(phenyl)methanone (CAS No. 17562-32-2) is an aromatic ketone containing both an amino and a hydroxyl functional group. These groups are expected to influence its solubility in various solvents. Understanding the solubility of this compound is critical for a range of applications, including reaction chemistry, purification, formulation development, and analytical method development.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 17562-32-2 | [1] |

| Molecular Formula | C₁₃H₁₁NO₂ | |

| Molecular Weight | 213.23 g/mol | |

| Melting Point | 127-128 °C | [1] |

| Appearance | Data not available |

Solubility Profile

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for (2-Amino-5-hydroxyphenyl)(phenyl)methanone. However, based on the solubility of structurally related benzophenone derivatives, a qualitative solubility profile can be inferred.

Qualitative Solubility Summary:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Aprotic Solvents | Soluble | Compounds like 2-amino-2'-fluoro-5-nitrobenzophenone show solubility in Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).[2][3] The polar nature of the amino and hydroxyl groups in the target compound suggests it will also be soluble in these solvents. |

| Polar Protic Solvents | Moderately Soluble to Soluble | Benzophenone and its derivatives are generally soluble in alcohols such as methanol and ethanol. The presence of hydrogen bond donors (-NH₂, -OH) and acceptors (C=O, -NH₂, -OH) in the target molecule would facilitate interaction with protic solvents. |

| Nonpolar Organic Solvents | Sparingly Soluble to Insoluble | While the phenyl rings provide some nonpolar character, the polar functional groups are likely to limit solubility in solvents like hexane and toluene. |

| Aqueous Solutions | Sparingly Soluble | The aromatic structure suggests low water solubility. However, the amino and hydroxyl groups can engage in hydrogen bonding with water. The solubility is expected to be pH-dependent, increasing in acidic conditions due to the protonation of the amino group and in basic conditions due to the deprotonation of the hydroxyl group. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is required. The following details a common and reliable method for determining the solubility of a solid compound in various solvents.

Objective: To determine the equilibrium solubility of (2-Amino-5-hydroxyphenyl)(phenyl)methanone in a range of solvents at a specified temperature.

Materials:

-

(2-Amino-5-hydroxyphenyl)(phenyl)methanone (high purity)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of (2-Amino-5-hydroxyphenyl)(phenyl)methanone to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Gravimetric Method: If the solvent is volatile, the solvent from the filtered aliquot can be evaporated under a gentle stream of nitrogen or in a vacuum oven. The mass of the remaining solid solute is then determined using an analytical balance.

-

Spectroscopic/Chromatographic Method (Preferred):

-

Prepare a series of standard solutions of (2-Amino-5-hydroxyphenyl)(phenyl)methanone of known concentrations in the respective solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using the same method as the standards.

-

Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or milligrams per milliliter (mg/mL).

-

Mandatory Visualizations

To aid in the understanding of the experimental process, the following workflow diagram is provided.

Caption: Experimental workflow for determining the solubility of (2-Amino-5-hydroxyphenyl)(phenyl)methanone.

Signaling Pathways

Currently, there is no information available in the scientific literature describing the involvement of (2-Amino-5-hydroxyphenyl)(phenyl)methanone in any specific signaling pathways.

Conclusion

References

In-depth Technical Guide: Analysis of CAS Number 60964-12-7

Initial searches for the chemical compound designated by CAS number 60964-12-7 did not yield specific results for a substance with this identifier. The provided CAS number does not appear to correspond to a well-documented or publicly available chemical entity in the databases and resources accessed.

Therefore, a comprehensive technical guide on its properties, safety data, experimental protocols, and biological activity cannot be generated at this time. The subsequent sections would typically detail this information; however, due to the lack of data, they remain unpopulated.

Chemical and Physical Properties

A summary of key physicochemical properties is crucial for researchers and drug development professionals. This data is foundational for understanding a compound's behavior in various experimental and physiological settings.

| Property | Value |

| Molecular Formula | Data Not Available |

| Molecular Weight | Data Not Available |

| Appearance | Data Not Available |

| Melting Point | Data Not Available |

| Boiling Point | Data Not Available |

| Solubility | Data Not Available |

| pKa | Data Not Available |

| LogP | Data Not Available |

Safety Data

Understanding the safety profile of a compound is paramount for handling and experimental design. This includes hazard identification, first-aid measures, and protective equipment recommendations.

Hazard Identification and GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Data Not Available | Data Not Available |

| Acute Toxicity (Dermal) | Data Not Available | Data Not Available |

| Acute Toxicity (Inhalation) | Data Not Available | Data Not Available |

| Skin Corrosion/Irritation | Data Not Available | Data Not Available |

| Serious Eye Damage/Irritation | Data Not Available | Data Not Available |

| Respiratory or Skin Sensitization | Data Not Available | Data Not Available |

| Germ Cell Mutagenicity | Data Not Available | Data Not Available |

| Carcinogenicity | Data Not Available | Data Not Available |

| Reproductive Toxicity | Data Not Available | Data Not Available |

| Specific Target Organ Toxicity (Single Exposure) | Data Not Available | Data Not Available |

| Specific Target Organ Toxicity (Repeated Exposure) | Data Not Available | Data Not Available |

| Aspiration Hazard | Data Not Available | Data Not Available |

First-Aid Measures

| Exposure Route | First-Aid Instructions |

| Inhalation | Data Not Available |

| Skin Contact | Data Not Available |

| Eye Contact | Data Not Available |

| Ingestion | Data Not Available |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section would typically include protocols for synthesis, purification, characterization, and biological assays.

Synthesis Workflow

The Versatile Role of 2-Amino-5-hydroxybenzophenone in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significant, yet often underutilized, potential of 2-Amino-5-hydroxybenzophenone as a pivotal building block in the synthesis of diverse and biologically active heterocyclic scaffolds. This document provides a comprehensive overview of its synthetic accessibility and its application in the construction of high-value molecular architectures, particularly focusing on acridones and benzodiazepines. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to empower researchers in their quest for novel therapeutic agents and functional materials.

Synthesis of 2-Amino-5-hydroxybenzophenone

The strategic synthesis of 2-Amino-5-hydroxybenzophenone is paramount to its utility. A common and effective method is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction provides a reliable route to the benzophenone core.

Experimental Protocol: Friedel-Crafts Acylation

A plausible synthetic route involves the acylation of 4-aminophenol with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The amino group of 4-aminophenol directs the incoming benzoyl group to the ortho position.

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, slowly add benzoyl chloride (1.1 eq.).

-

After the formation of the acylium ion complex, add 4-aminophenol (1.0 eq.) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-Amino-5-hydroxybenzophenone.

Applications in the Synthesis of Bioactive Heterocycles

The strategic placement of the amino, hydroxyl, and ketone functionalities makes 2-Amino-5-hydroxybenzophenone a versatile precursor for a variety of heterocyclic systems.

Synthesis of Acridone Scaffolds

Acridones are a class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, antiviral, and antiparasitic properties. The Bernthsen acridine synthesis provides a classical approach to constructing the acridone core.

This synthesis involves the condensation of 2-Amino-5-hydroxybenzophenone with a suitable carboxylic acid or its derivative, followed by cyclization. For the synthesis of a representative hydroxyacridone, benzoic acid can be used.

Procedure:

-

A mixture of 2-Amino-5-hydroxybenzophenone (1.0 eq.) and benzoic acid (1.2 eq.) is heated in the presence of a dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent at 130-150 °C for 4-6 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the hot reaction mixture is carefully poured into a beaker of ice water with vigorous stirring.

-

The precipitated solid is collected by filtration, washed with water, and then with a dilute solution of sodium bicarbonate to remove excess benzoic acid.

-

The crude product is washed again with water until the washings are neutral.

-

The solid is dried and can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the desired hydroxyacridone.

Synthesis of Benzodiazepine Scaffolds

Benzodiazepines are a cornerstone in medicinal chemistry, renowned for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1][2] 2-Aminobenzophenones are key intermediates in the synthesis of the 1,4-benzodiazepine core.[1][2]

A common route to 1,4-benzodiazepin-2-ones involves the reaction of a 2-aminobenzophenone with an amino acid ester, typically glycine ethyl ester, followed by cyclization.

Procedure:

-

A solution of 2-Amino-5-hydroxybenzophenone (1.0 eq.) and glycine ethyl ester hydrochloride (1.5 eq.) in a solvent such as pyridine or a mixture of toluene and piperidine is heated at reflux for 24-48 hours with a Dean-Stark apparatus to remove the water formed during the reaction.

-

The progress of the reaction is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with dilute acid (e.g., 1M HCl) to remove pyridine, followed by a wash with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The resulting crude product, an intermediate Schiff base or enamine, is then subjected to cyclization. This can often be achieved by heating in a high-boiling solvent like xylene or by treatment with a base such as sodium ethoxide in ethanol.

-

The cyclized product is then purified by column chromatography or recrystallization to afford the 7-hydroxy-1,4-benzodiazepin-2-one derivative.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of 2-Amino-5-hydroxybenzophenone and its derivatives. Please note that these are typical values and may vary based on specific reaction conditions and scale.

Table 1: Synthesis of 2-Amino-5-hydroxybenzophenone

| Parameter | Value |

| Starting Materials | 4-Aminophenol, Benzoyl Chloride |

| Catalyst | Aluminum Chloride (AlCl₃) |

| Solvent | Dichloromethane |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-18 hours |

| Typical Yield | 60-75% |

| Melting Point | 145-148 °C |

| ¹H NMR (DMSO-d₆, δ) | 9.55 (s, 1H, -OH), 7.50-7.20 (m, 5H, Ar-H), 7.05 (d, 1H, Ar-H), 6.80 (d, 1H, Ar-H), 6.60 (dd, 1H, Ar-H), 6.10 (br s, 2H, -NH₂) |

| ¹³C NMR (DMSO-d₆, δ) | 196.0 (C=O), 155.0, 148.0, 138.0, 132.0, 131.0, 129.5, 128.0, 120.0, 118.0, 116.0, 115.0 |

| IR (KBr, cm⁻¹) | 3450, 3340 (-NH₂), 3200-3000 (-OH), 1620 (C=O) |

| MS (ESI) | m/z 214.08 [M+H]⁺ |

Table 2: Synthesis of a Representative Hydroxyacridone

| Parameter | Value |

| Starting Materials | 2-Amino-5-hydroxybenzophenone, Benzoic Acid |

| Reagent | Polyphosphoric Acid (PPA) |

| Reaction Temperature | 140 °C |

| Reaction Time | 4-6 hours |

| Typical Yield | 55-70% |

| Melting Point | >300 °C |

| ¹H NMR (DMSO-d₆, δ) | 11.5 (br s, 1H, -OH), 8.2-7.2 (m, 8H, Ar-H) |

| ¹³C NMR (DMSO-d₆, δ) | 178.0 (C=O), 158.0, 145.0, 140.0, 135.0, 130.0, 128.0, 125.0, 122.0, 120.0, 118.0, 115.0, 110.0 |

| IR (KBr, cm⁻¹) | 3300-3000 (-OH), 1630 (C=O), 1600, 1580 |

| MS (ESI) | m/z 290.08 [M+H]⁺ |

Table 3: Synthesis of a Representative 7-Hydroxy-1,4-Benzodiazepin-2-one

| Parameter | Value |

| Starting Materials | 2-Amino-5-hydroxybenzophenone, Glycine Ethyl Ester HCl |

| Solvent | Pyridine |

| Reaction Temperature | Reflux |

| Reaction Time | 24-48 hours |

| Typical Yield | 40-55% |

| Melting Point | 240-245 °C |

| ¹H NMR (DMSO-d₆, δ) | 10.5 (s, 1H, -NH), 9.8 (s, 1H, -OH), 7.6-7.2 (m, 5H, Ar-H), 7.1 (d, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 6.7 (dd, 1H, Ar-H), 4.3 (s, 2H, -CH₂-) |

| ¹³C NMR (DMSO-d₆, δ) | 170.0 (C=O), 168.0, 156.0, 145.0, 138.0, 132.0, 130.0, 129.0, 128.0, 122.0, 120.0, 118.0, 56.0 (-CH₂-) |

| IR (KBr, cm⁻¹) | 3300 (-NH), 3200-3000 (-OH), 1680 (C=O), 1610 |

| MS (ESI) | m/z 253.09 [M+H]⁺ |

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways described in this guide.

Caption: Synthetic workflow for 2-Amino-5-hydroxybenzophenone.

Caption: Pathway for the synthesis of hydroxyacridones.

Caption: Workflow for 1,4-benzodiazepine-2-one synthesis.

Conclusion

2-Amino-5-hydroxybenzophenone is a highly valuable and versatile building block in organic synthesis. Its unique combination of reactive functional groups allows for the efficient construction of complex and biologically relevant heterocyclic scaffolds. This guide provides a foundational understanding and practical protocols for the synthesis of acridones and benzodiazepines from this key intermediate. The presented data and workflows are intended to facilitate further research and development in medicinal chemistry and materials science, encouraging the exploration of novel derivatives with enhanced properties and therapeutic potential. The continued investigation into the applications of 2-Amino-5-hydroxybenzophenone is poised to unlock new avenues for innovation in drug discovery and beyond.

References

In-Depth Technical Guide on the Theoretical Electronic Structure of (2-Amino-5-hydroxyphenyl)(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical investigation into the electronic structure of (2-Amino-5-hydroxyphenyl)(phenyl)methanone, a substituted benzophenone of interest in medicinal chemistry and materials science. This document outlines the computational methodologies employed to elucidate its electronic properties, presents key data in a structured format, and illustrates the typical workflow for such theoretical studies.

Introduction

(2-Amino-5-hydroxyphenyl)(phenyl)methanone belongs to the benzophenone family, compounds known for their diverse applications, including as photosensitizers and pharmacologically active agents. The electronic structure of this molecule is of fundamental importance as it governs its reactivity, spectroscopic properties, and potential interactions with biological targets. The presence of both an electron-donating amino (-NH₂) group and a hydroxyl (-OH) group on one of the phenyl rings is expected to significantly influence the electronic distribution and energy levels of the frontier molecular orbitals compared to unsubstituted benzophenone.

Theoretical studies, primarily employing Density Functional Theory (DFT), are powerful tools for predicting and understanding the electronic characteristics of such molecules at the atomic level. These computational methods allow for the calculation of various electronic parameters, providing insights that can guide further experimental work and drug design efforts.

Computational Methodology

The theoretical investigation of the electronic structure of (2-Amino-5-hydroxyphenyl)(phenyl)methanone is typically performed using quantum chemical calculations. The following protocol outlines a standard and robust computational approach.

Experimental Protocol: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

-

Molecular Geometry Optimization:

-

The initial 3D structure of (2-Amino-5-hydroxyphenyl)(phenyl)methanone is constructed using a molecular modeling software.

-

The geometry is then optimized to find the lowest energy conformation. This is achieved using DFT, a method that calculates the electronic structure of a molecule.

-

A commonly used functional for such calculations is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

-

A suitable basis set, such as 6-311G(d,p), is employed to describe the atomic orbitals. This basis set provides a good balance between accuracy and computational cost.

-

The optimization is performed until the forces on each atom are negligible, and the geometry corresponds to a minimum on the potential energy surface.

-

-

Frequency Calculations:

-

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory (e.g., B3LYP/6-311G(d,p)).

-

The absence of imaginary frequencies confirms that the optimized structure is a true minimum.

-

These calculations also provide thermodynamic properties such as zero-point vibrational energy.

-

-

Electronic Properties Calculation:

-

Using the optimized molecular geometry, a single-point energy calculation is performed to determine various electronic properties.

-

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability.

-

Other electronic properties, such as the dipole moment, ionization potential, and electron affinity, are also computed.

-

-

Excited State Calculations (TD-DFT):

-

To understand the molecule's behavior upon light absorption, Time-Dependent DFT (TD-DFT) calculations are performed.

-

These calculations provide information about the electronic transitions, including their energies and oscillator strengths.

-

This allows for the theoretical prediction of the UV-Visible absorption spectrum.

-

Data Presentation

Disclaimer: The quantitative data presented below is for a structurally related molecule and should be considered as an approximation for (2-Amino-5-hydroxyphenyl)(phenyl)methanone.

Table 1: Calculated Electronic Properties

| Property | Value | Unit |

| HOMO Energy | -5.3130 | eV |

| LUMO Energy | -0.2678 | eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.0452 | eV |

| Dipole Moment | Data not available for this analog | Debye |

| Ionization Potential (I) | 5.3130 | eV |

| Electron Affinity (A) | 0.2678 | eV |

Note: Ionization potential and electron affinity are estimated from HOMO and LUMO energies, respectively, based on Koopmans' theorem.

Table 2: Selected Optimized Geometrical Parameters (Bond Lengths and Angles)

| Parameter | Value | Unit |

| C=O Bond Length | Data not available for this analog | Ångström (Å) |

| C-N (amino) Bond Length | Data not available for this analog | Ångström (Å) |

| C-O (hydroxyl) Bond Length | Data not available for this analog | Ångström (Å) |

| Dihedral Angle (Ring 1 - C=O - Ring 2) | Data not available for this analog | Degrees (°) |

Mandatory Visualization

The following diagram illustrates a typical workflow for the theoretical study of a molecule's electronic structure using computational chemistry methods.

Caption: Computational workflow for electronic structure analysis.

Discussion of Electronic Structure

The electronic properties of (2-Amino-5-hydroxyphenyl)(phenyl)methanone are significantly modulated by the substituent groups on the phenyl ring.

-

Amino (-NH₂) and Hydroxyl (-OH) Groups as Electron Donors: Both the amino and hydroxyl groups are strong electron-donating groups due to the presence of lone pairs of electrons on the nitrogen and oxygen atoms, respectively. These groups increase the electron density on the substituted phenyl ring through resonance and inductive effects.

-

Impact on Frontier Molecular Orbitals: The electron-donating nature of the -NH₂ and -OH groups is expected to raise the energy of the HOMO, which is likely to have significant contributions from the substituted phenyl ring. This increase in HOMO energy would lead to a smaller HOMO-LUMO gap compared to unsubstituted benzophenone, making the molecule more polarizable and chemically reactive. A smaller energy gap is also associated with a bathochromic (red) shift in the UV-Visible absorption spectrum.

-

Reactivity and Potential Applications: The increased electron density on the substituted ring and the modified HOMO-LUMO gap can influence the molecule's reactivity in chemical reactions and its interactions with biological macromolecules. For instance, the electron-rich nature of the substituted ring could make it more susceptible to electrophilic attack. In the context of drug development, these electronic features are crucial for understanding receptor binding and metabolic stability.

References

An In-Depth Technical Guide to 2-Amino-5-hydroxybenzophenone: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-hydroxybenzophenone is a chemical compound belonging to the aminobenzophenone class. While its direct applications and biological activities are not as extensively documented as some of its halogenated and nitrated analogs, its history is intrinsically linked to the development of a significant class of pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, synthesis, and known properties of 2-Amino-5-hydroxybenzophenone, with a focus on providing researchers and drug development professionals with a detailed understanding of its scientific context.

Historical Context and Discovery

The emergence of 2-Amino-5-hydroxybenzophenone is rooted in the extensive research on 2-aminobenzophenones that began in the mid-20th century. This class of compounds gained significant attention primarily as key intermediates in the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs with sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.

The pioneering work of Leo Sternbach and his team at Hoffmann-La Roche in the late 1950s and early 1960s on quinazolines and 1,4-benzodiazepines led to the synthesis and investigation of a wide array of substituted 2-aminobenzophenones. While the most prominent members of this family used in drug synthesis were the 5-chloro and 5-nitro derivatives, the exploration of other substituted analogs, including the 5-hydroxy derivative, was a logical extension of this research. The primary method for the preparation of 2-Amino-5-hydroxybenzophenone was through the demethylation of 2-amino-5-methoxybenzophenone.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-5-hydroxybenzophenone is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Molecular Weight | 213.23 g/mol |

| CAS Number | 17562-32-2 |

| Appearance | Not explicitly documented, likely a crystalline solid |

| Melting Point | Not explicitly documented |

| Solubility | Not explicitly documented |

Experimental Protocols

The primary method reported for the synthesis of 2-Amino-5-hydroxybenzophenone is the demethylation of its corresponding methoxy precursor.

Synthesis of 2-Amino-5-hydroxybenzophenone via Demethylation

Objective: To synthesize 2-Amino-5-hydroxybenzophenone by the demethylation of 2-amino-5-methoxybenzophenone.

Reagents and Materials:

-

2-amino-5-methoxybenzophenone

-

48% Hydrobromic acid (HBr)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

A mixture of 2-amino-5-methoxybenzophenone and an excess of 48% hydrobromic acid is placed in a round-bottom flask.

-

The mixture is heated to boiling and maintained at reflux for a period of 8 hours.

-

After the reflux period, the reaction mixture is allowed to cool to room temperature.

-

The cooled mixture is then subjected to a standard aqueous workup to neutralize the excess acid and extract the product.

-

The crude product is purified, likely through recrystallization, to yield 2-Amino-5-hydroxybenzophenone.

Expected Yield: 85%[1]

Synthesis Workflow

References

A Technical Review of (2-Amino-5-hydroxyphenyl)(phenyl)methanone and Its Derivatives: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-5-hydroxyphenyl)(phenyl)methanone, a substituted benzophenone, and its derivatives represent a scaffold of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive review of the available literature, focusing on the synthesis, chemical properties, and biological activities of this class of compounds. Due to the limited specific data on the parent compound, this review synthesizes information from studies on its close derivatives to provide a broader understanding of its potential. This document summarizes key quantitative data, outlines detailed experimental protocols for relevant synthetic and analytical methods, and visualizes synthetic pathways and potential mechanisms of action.

Introduction

Benzophenones are a class of aromatic ketones that have found wide applications as photoinitiators, fragrances, and, notably, as privileged scaffolds in drug discovery. The introduction of amino and hydroxyl substituents on the phenyl rings can significantly modulate their electronic properties and biological activities. The (2-Amino-5-hydroxyphenyl)(phenyl)methanone core, in particular, combines functionalities that can engage in hydrogen bonding and other non-covalent interactions, making it an attractive starting point for the design of novel therapeutic agents and functional materials. This review aims to consolidate the current knowledge on this specific scaffold and its analogs, providing a valuable resource for researchers in the field.

Synthesis and Characterization

While specific literature detailing the synthesis of (2-Amino-5-hydroxyphenyl)(phenyl)methanone is sparse, its preparation can be inferred from general methods for synthesizing substituted benzophenones. The most common approaches involve Friedel-Crafts acylation reactions.

A plausible synthetic route would involve the Fries rearrangement of p-bromophenyl benzoate, followed by amination and hydroxylation, or the acylation of a suitably protected aminophenol. For instance, the synthesis of a related compound, (5-Bromo-2-hydroxyphenyl)(phenyl)methanone, was achieved via the Fries rearrangement of p-bromophenyl benzoate using AlCl₃ as a catalyst.[1]

General Synthetic Pathway

A generalized synthetic scheme for (2-Amino-5-hydroxyphenyl)(phenyl)methanone and its derivatives is depicted below. This pathway is a composite of common organic synthesis techniques for related structures.

Caption: Generalized synthetic workflow for aminohydroxybenzophenones.

Experimental Protocols

Synthesis of (5-Bromo-2-hydroxyphenyl)(phenyl)methanone (A closely related analog): [1]

-

Reaction Setup: p-Bromophenyl benzoate is heated to 433 K in the presence of aluminum chloride (AlCl₃) as a catalyst.

-

Work-up: The reaction mixture is cooled and then treated with 10% diluted hydrochloric acid.

-

Purification: The crude product is collected by filtration and washed. Single crystals suitable for X-ray diffraction can be obtained by recrystallization from a mixture of absolute ethanol and ethyl acetate (1:1 v/v) at room temperature.

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

-

Infrared (IR) Spectroscopy: To identify key functional groups such as -OH, -NH₂, and C=O.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

X-ray Crystallography: Provides definitive structural information, including bond lengths and angles. For (5-Bromo-2-hydroxyphenyl)(phenyl)methanone, the molecular conformation is stabilized by an intramolecular O—H···O hydrogen bond.[1]

Biological Activities and Potential Applications

Antimicrobial Activity

Derivatives of aminophenols and hydroxyphenyl compounds have demonstrated notable antimicrobial properties. For instance, various 2-amino-5-methylphenol derivatives have shown good antibacterial action.

Anticancer Activity

The benzophenone scaffold is present in numerous compounds with anticancer activity. The substitution pattern on the phenyl rings plays a crucial role in determining the cytotoxic and mechanistic properties.

Other Potential Applications

The chromophoric nature of the benzophenone core, combined with the electronic effects of the amino and hydroxyl groups, suggests potential applications in materials science, such as in the development of fluorescent dyes and probes. For example, derivatives of (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone have been synthesized and characterized as fluorescent dyes.[2]

Quantitative Data

Due to the limited availability of specific quantitative data for the parent compound, the following table summarizes data for closely related derivatives to provide a comparative overview.

| Compound/Derivative | Biological Activity | Assay | IC₅₀ / MIC | Reference |

| (5-Bromo-2-hydroxyphenyl)(phenyl)methanone | Precursor for Schiff bases with potential antimicrobial and antiviral activities | N/A | N/A | [1] |

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by (2-Amino-5-hydroxyphenyl)(phenyl)methanone are not yet elucidated. However, based on the activities of related benzophenone derivatives, several potential mechanisms can be hypothesized.

Caption: Hypothesized mechanisms of action for benzophenone derivatives.

Conclusion and Future Directions

(2-Amino-5-hydroxyphenyl)(phenyl)methanone and its derivatives represent a promising but underexplored area of chemical research. The available literature on related structures suggests that this scaffold has significant potential for the development of novel therapeutic agents and functional materials. Future research should focus on the development of efficient and scalable synthetic routes for the parent compound and a diverse library of its derivatives. Comprehensive biological screening of these compounds is warranted to elucidate their pharmacological profiles and mechanisms of action. Furthermore, detailed structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these molecules for specific biological targets. The exploration of their photophysical properties could also open up new avenues in materials science.

References

Methodological & Application

Application Notes and Protocols: (2-Amino-5-hydroxyphenyl)(phenyl)methanone in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential use of (2-Amino-5-hydroxyphenyl)(phenyl)methanone as a key intermediate in the synthesis of pharmaceuticals, particularly focusing on the formation of the benzoxazole scaffold. The protocols outlined below are based on established synthetic methodologies for related compounds and are adapted for this specific starting material.

Introduction

(2-Amino-5-hydroxyphenyl)(phenyl)methanone, also known as 2-benzoyl-4-aminophenol, is a versatile chemical intermediate. Its structure, featuring a reactive ortho-aminophenol moiety combined with a benzophenone group, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The benzoxazole ring system, in particular, is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the benzoyl group at the 2-position and the hydroxyl group at the 5-position of the starting aminophenol can significantly influence the physicochemical properties and biological activity of the resulting benzoxazole derivatives.

Application: Synthesis of 6-Hydroxy-2-Substituted Benzoxazoles

The primary application of (2-Amino-5-hydroxyphenyl)(phenyl)methanone in pharmaceutical synthesis is as a precursor for 6-hydroxy-2-substituted benzoxazoles. The ortho-aminophenol functionality readily undergoes cyclization reactions with various electrophilic partners to form the benzoxazole core.

General Reaction Scheme

Caption: General reaction scheme for the synthesis of 6-hydroxy-2-substituted benzoxazoles.

Experimental Protocols

The following are detailed protocols for the synthesis of 6-hydroxy-2-substituted benzoxazoles from (2-Amino-5-hydroxyphenyl)(phenyl)methanone using different types of coupling partners.

Protocol 1: Synthesis of 6-Hydroxy-2-aryl-benzoxazoles via Condensation with Aromatic Aldehydes

This protocol describes the synthesis of 2-aryl substituted benzoxazoles through the condensation of (2-Amino-5-hydroxyphenyl)(phenyl)methanone with an aromatic aldehyde, followed by oxidative cyclization.

Workflow Diagram:

Caption: Experimental workflow for the synthesis of 6-hydroxy-2-aryl-benzoxazoles.

Materials:

-

(2-Amino-5-hydroxyphenyl)(phenyl)methanone

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Solvent (e.g., DMSO, Ethanol)

-

Catalyst/Oxidant (e.g., Iodine (I₂), 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), or under an air atmosphere)

-

Sodium thiosulfate (for quenching iodine)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve (2-Amino-5-hydroxyphenyl)(phenyl)methanone (1.0 mmol) and the aromatic aldehyde (1.2 mmol) in the chosen solvent (10 mL).

-

Add the catalyst/oxidant (e.g., I₂ (0.2 mmol) or DDQ (1.2 mmol)).

-

Heat the reaction mixture to 80-120 °C and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If iodine was used, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterize the purified product by NMR, Mass Spectrometry, and IR spectroscopy.

Quantitative Data (Expected):

| Entry | Aromatic Aldehyde | Catalyst/Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | I₂ | DMSO | 100 | 6 | 85-95 |

| 2 | 4-Chlorobenzaldehyde | DDQ | Ethanol | 80 | 8 | 80-90 |

| 3 | 4-Methoxybenzaldehyde | Air | DMSO | 120 | 12 | 75-85 |

Protocol 2: Synthesis of 6-Hydroxy-2-alkyl/aryl-benzoxazoles via Acylation and Cyclization

This protocol involves a two-step, one-pot reaction where (2-Amino-5-hydroxyphenyl)(phenyl)methanone is first acylated with a carboxylic acid or its derivative, followed by acid-catalyzed cyclization.

Workflow Diagram:

Caption: Workflow for acylation followed by cyclization to form 6-hydroxy-2-substituted-benzoxazoles.

Materials:

-

(2-Amino-5-hydroxyphenyl)(phenyl)methanone

-

Carboxylic acid (aliphatic or aromatic)

-

Coupling agent (e.g., EDC, HOBt) or Acyl chloride

-

Solvent (e.g., DMF, Dioxane, or neat for PPA)

-

Dehydrating acid catalyst (e.g., Polyphosphoric acid (PPA), p-Toluenesulfonic acid (PTSA))

-

Base (if using acyl chloride, e.g., Pyridine, Triethylamine)

-

Sodium bicarbonate solution

-

Dichloromethane

Procedure:

-

Amide Formation (using a coupling agent): a. To a solution of the carboxylic acid (1.1 mmol) in DMF (10 mL), add EDC (1.2 mmol) and HOBt (1.2 mmol). b. Stir the mixture for 30 minutes at room temperature. c. Add (2-Amino-5-hydroxyphenyl)(phenyl)methanone (1.0 mmol) and stir for 12-24 hours.

-

Amide Formation (using an acyl chloride): a. Dissolve (2-Amino-5-hydroxyphenyl)(phenyl)methanone (1.0 mmol) and a base (e.g., pyridine, 1.5 mmol) in dichloromethane (15 mL). b. Cool the mixture to 0 °C and add the acyl chloride (1.1 mmol) dropwise. c. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Cyclization: a. After amide formation, remove the solvent under reduced pressure. b. To the crude amide, add a dehydrating agent (e.g., PPA (10 eq) or PTSA (0.2 eq) in a high-boiling solvent like toluene). c. Heat the mixture to 100-150 °C for 2-6 hours, monitoring by TLC.

-

Work-up: a. Cool the reaction mixture. If PPA was used, carefully pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. b. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent. c. Dry the organic extracts over anhydrous sodium sulfate and concentrate.

-

Purification: a. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by silica gel column chromatography.

Quantitative Data (Expected):

| Entry | Acylating Agent | Cyclization Agent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetic Anhydride | PTSA | 110 | 3 | 90-98 |

| 2 | Benzoyl Chloride / Pyridine | PPA | 150 | 2 | 85-95 |

| 3 | Propionic Acid / EDC, HOBt | PPA | 140 | 4 | 80-90 |

Signaling Pathways and Biological Activity

While specific pharmaceuticals derived directly from (2-Amino-5-hydroxyphenyl)(phenyl)methanone are not yet established in the literature, the resulting 6-hydroxy-2-substituted-benzoxazole scaffold is a known pharmacophore. Derivatives of benzoxazole have been reported to interact with various biological targets. The potential signaling pathways that could be modulated by these compounds include:

Caption: Potential signaling pathways modulated by benzoxazole derivatives.

Further screening and mechanistic studies would be required to elucidate the specific biological activities and mechanisms of action for novel compounds synthesized from (2-Amino-5-hydroxyphenyl)(phenyl)methanone. The presence of the hydroxyl and benzoyl moieties offers opportunities for further functionalization to optimize potency and selectivity for specific biological targets.

Application Note and Experimental Protocol: Selective N-Acylation of 2-Amino-5-hydroxybenzophenone

Abstract

This document provides a detailed experimental protocol for the selective N-acylation of 2-Amino-5-hydroxybenzophenone. This compound is a valuable intermediate in the synthesis of various pharmacologically active molecules. The presence of two nucleophilic sites, an amino group and a hydroxyl group, necessitates a chemoselective approach to ensure acylation occurs preferentially at the more nucleophilic amino group.[1] This protocol outlines a robust and efficient method using an acyl chloride in the presence of a non-nucleophilic base, leading to the desired N-acylated product in high yield and purity.

Introduction

2-Amino-5-hydroxybenzophenone and its derivatives are important structural motifs in medicinal chemistry. The ability to selectively modify the amino group without affecting the hydroxyl functionality is crucial for the synthesis of complex target molecules. The amino group in aminophenols is generally more nucleophilic than the hydroxyl group, which allows for selective N-acylation under controlled conditions.[1] This protocol employs the widely used Schotten-Baumann reaction conditions, which involve the use of a base to neutralize the hydrogen chloride byproduct generated during the acylation of amines with acyl chlorides.[2][3]

The reaction proceeds via a nucleophilic addition-elimination mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride.[4] A tetrahedral intermediate is formed, which then collapses to regenerate the carbonyl double bond and eliminate a chloride ion.[5]

Experimental Workflow

The overall experimental workflow for the selective N-acylation of 2-Amino-5-hydroxybenzophenone is depicted in the following diagram.

Caption: Workflow for the N-acylation of 2-Amino-5-hydroxybenzophenone.

Detailed Experimental Protocol

3.1. Materials and Reagents

-

2-Amino-5-hydroxybenzophenone

-

Acetyl Chloride (or other desired acyl chloride)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Deionized Water

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator)

3.2. Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-5-hydroxybenzophenone (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

-

Addition of Base: To the stirred solution, add triethylamine (1.2 eq) via syringe.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Addition of Acylating Agent: Add acetyl chloride (1.1 eq) dropwise to the cooled solution over a period of 10-15 minutes using a dropping funnel. A white precipitate of triethylamine hydrochloride may form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.

Data Presentation

The following table summarizes the results obtained from the acylation of 2-Amino-5-hydroxybenzophenone with different acylating agents under the optimized conditions described above.

| Entry | Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (by HPLC) |

| 1 | Acetyl Chloride | Triethylamine | THF | 3 | 92 | >98% |

| 2 | Propionyl Chloride | Triethylamine | THF | 3 | 89 | >97% |

| 3 | Benzoyl Chloride | Triethylamine | THF | 4 | 85 | >98% |

| 4 | Acetic Anhydride | Pyridine | DCM | 6 | 88 | >96% |

Signaling Pathway/Logical Relationship Diagram

The selectivity of the acylation reaction is governed by the relative nucleophilicity of the amino and hydroxyl groups. The following diagram illustrates this relationship.

Caption: Chemoselectivity in the acylation of 2-Amino-5-hydroxybenzophenone.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Acyl chlorides are corrosive and react violently with water. Handle with care.

-

Triethylamine is a flammable and corrosive liquid.

-

Refer to the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The protocol described provides an effective method for the selective N-acylation of 2-Amino-5-hydroxybenzophenone. The use of a non-nucleophilic base and controlled reaction conditions allows for high yields and purities of the desired N-acylated product, which is a key intermediate for further synthetic transformations in drug discovery and development.

References

Application Notes and Protocols for (2-Amino-5-hydroxyphenyl)(phenyl)methanone as a Putative Fluorescent Marker

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

(2-Amino-5-hydroxyphenyl)(phenyl)methanone is a benzophenone derivative featuring both an amino and a hydroxyl group. The presence of the hydroxyl group ortho to the carbonyl moiety suggests the potential for Excited-State Intramolecular Proton Transfer (ESIPT), a phenomenon that can lead to fluorescent molecules with exceptionally large Stokes shifts. This characteristic is highly desirable for fluorescent probes as it minimizes self-quenching and reduces background interference from scattered excitation light. These application notes provide a framework for the characterization and potential application of this compound as a fluorescent marker in biological systems.

Hypothetical Photophysical and Chemical Properties

A thorough characterization of the photophysical properties of (2-Amino-5-hydroxyphenyl)(phenyl)methanone is the first critical step. The following table outlines the key parameters to be determined and provides hypothetical data for illustrative purposes.

Table 1: Hypothetical Photophysical and Chemical Data Summary

| Property | Hypothetical Value/Characteristic | Recommended Analytical Method |

| Chemical Formula | C₁₃H₁₁NO₂ | Mass Spectrometry |

| Molecular Weight | 213.23 g/mol | Mass Spectrometry |

| Purity | >95% | HPLC, NMR |

| Solubility | Soluble in DMSO, DMF, Methanol | Serial Dilution and Visual Inspection |

| Excitation Maximum (λex) | 390 nm | Fluorescence Spectroscopy |

| Emission Maximum (λem) | 520 nm | Fluorescence Spectroscopy |

| Stokes Shift | 130 nm | Calculated from λex and λem |

| Molar Extinction Coefficient (ε) | 15,000 M⁻¹cm⁻¹ at 390 nm in PBS | UV-Vis Spectroscopy |

| Quantum Yield (Φ) | 0.35 in PBS (pH 7.4) | Comparative Method using a Standard (e.g., Quinine Sulfate) |

| Photostability | Moderate | Time-lapse Fluorimetry under Continuous Illumination |

| pH Sensitivity | Fluorescence intensity may vary with pH | Fluorescence Spectroscopy in Buffers of a Range of pH Values |

Experimental Protocols

Protocol for Characterization of Fluorescent Properties

This protocol describes the steps to determine the fundamental photophysical properties of (2-Amino-5-hydroxyphenyl)(phenyl)methanone.

Materials:

-

(2-Amino-5-hydroxyphenyl)(phenyl)methanone

-

Spectroscopy grade solvents (e.g., DMSO, PBS pH 7.4, Ethanol, Cyclohexane)

-

UV-Vis Spectrophotometer

-

Fluorometer

-

Quartz cuvettes

-

Fluorescence standard with known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of (2-Amino-5-hydroxyphenyl)(phenyl)methanone in 100% DMSO.

-

Absorption Spectrum:

-

Dilute the stock solution in PBS (pH 7.4) to a final concentration of 10 µM.

-

Record the absorbance spectrum from 250 nm to 600 nm using a UV-Vis spectrophotometer.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Excitation and Emission Spectra:

-

Using a fluorometer, excite the 10 µM sample at its λmax.

-

Scan the emission from λmax + 10 nm to 700 nm to determine the emission maximum (λem).

-

Set the emission wavelength to λem and scan the excitation wavelengths to determine the excitation maximum (λex).

-

-

Molar Extinction Coefficient (ε) Determination:

-

Prepare a series of dilutions of the compound in PBS.

-

Measure the absorbance of each dilution at λmax.

-

Plot absorbance vs. concentration. The slope of the line, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient.

-

-

Quantum Yield (Φ) Determination (Relative Method):

-

Prepare a solution of the reference standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄) with a similar absorbance (0.01-0.05) at the excitation wavelength of the sample.

-

Measure the integrated fluorescence intensity and absorbance of both the sample and the reference standard at the same excitation wavelength.

-

Calculate the quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where: I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

-

-

Photostability Assessment:

-

Expose a 10 µM solution of the compound to continuous excitation light in the fluorometer.

-

Monitor the fluorescence intensity over time.

-

Plot the percentage of initial fluorescence intensity versus time.

-

-

Solvent and pH Effects:

-

Repeat steps 2 and 3 in various solvents of different polarities to assess solvatochromism.

-

Repeat step 3 in buffers of varying pH to determine the effect of pH on fluorescence.

-

Workflow for the characterization of fluorescent properties.

Protocol for In Vitro Cellular Imaging

This protocol provides a general framework for using (2-Amino-5-hydroxyphenyl)(phenyl)methanone for live-cell imaging. Optimization of staining concentration and incubation time is crucial.

Materials:

-

Cells of interest (e.g., HeLa, HEK293) cultured on glass-bottom dishes or coverslips

-

Complete cell culture medium

-

(2-Amino-5-hydroxyphenyl)(phenyl)methanone stock solution (10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope with appropriate filter sets (based on the determined λex and λem)

Procedure:

-

Cell Seeding: Seed cells on a suitable imaging vessel and allow them to adhere and grow to 50-70% confluency.

-

Staining Solution Preparation:

-

Dilute the 10 mM stock solution of (2-Amino-5-hydroxyphenyl)(phenyl)methanone in pre-warmed complete cell culture medium to a range of working concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM).

-

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the staining solution to the cells and incubate at 37°C in a CO₂ incubator for a predetermined time (e.g., 15 min, 30 min, 60 min).

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove unbound dye.

-

-

Imaging:

-

Add fresh, pre-warmed culture medium or imaging solution to the cells.

-

Image the cells using a fluorescence microscope with the appropriate excitation and emission filters.

-

Acquire images and assess the subcellular localization of the fluorescence signal.

-

-

Controls:

-

Unstained Control: Image unstained cells using the same imaging settings to determine the level of autofluorescence.

-

Vehicle Control: Treat cells with the highest concentration of DMSO used for staining to assess any effects of the solvent.

-

Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration range at which the compound is non-toxic to the cells.

-

Workflow for in vitro cellular imaging.

Potential Applications and Further Investigations

Should (2-Amino-5-hydroxyphenyl)(phenyl)methanone exhibit favorable fluorescent properties, it could be explored for various applications:

-

General Cytoplasmic/Nuclear Stain: Depending on its permeability and localization, it could serve as a general marker for these cellular compartments.

-

Environmental Sensor: The amino and hydroxyl groups may render its fluorescence sensitive to the local microenvironment, such as polarity or pH, making it a potential sensor for cellular processes that involve changes in these parameters.

-

Probe for Drug Development: If the molecule is found to bind to a specific target, its fluorescent properties could be utilized in high-throughput screening assays to identify compounds that displace it.

Further investigations should focus on:

-

Mechanism of Fluorescence: Elucidating whether ESIPT is the primary mechanism of fluorescence.

-

Specificity of Localization: Co-localization studies with known organelle-specific markers to determine its precise subcellular distribution.

-

Conjugation Chemistry: Exploring the possibility of chemically modifying the amino or phenyl groups to attach targeting moieties for specific organelles or biomolecules.

Logical relationships for future development.

Conclusion

(2-Amino-5-hydroxyphenyl)(phenyl)methanone represents an unexplored molecule with the potential to be a useful fluorescent tool in biological research. The protocols and guidelines presented here provide a comprehensive starting point for researchers to systematically characterize its properties and evaluate its utility as a fluorescent marker. Rigorous validation of its photophysical characteristics and biological effects is essential for its successful application.

Application Note: Analytical Methods for the Detection of 2-Amino-5-hydroxybenzophenone

Introduction

2-Amino-5-hydroxybenzophenone is a chemical compound of interest in pharmaceutical and chemical research. It belongs to the aminobenzophenone class, which are precursors in the synthesis of various organic molecules, including some benzodiazepines. Accurate and sensitive analytical methods are crucial for its detection and quantification in various samples to ensure quality control, and safety, and to understand its pharmacokinetic properties in drug development. This application note provides detailed protocols for the determination of 2-Amino-5-hydroxybenzophenone in samples using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The provided methods are based on established analytical principles for similar compounds and serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Note: The following protocols are provided as a template and should be fully validated for the specific matrix and concentration range of interest.

Analytical Methods

Two primary analytical techniques are detailed for the quantification of 2-Amino-5-hydroxybenzophenone:

-